molecular formula C17H20N2OS B14508205 3-Amino-2-(benzylsulfanyl)-2-methyl-N-phenylpropanamide CAS No. 63008-70-8

3-Amino-2-(benzylsulfanyl)-2-methyl-N-phenylpropanamide

Cat. No.: B14508205
CAS No.: 63008-70-8
M. Wt: 300.4 g/mol
InChI Key: VFXQJTJQBHVLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(benzylsulfanyl)-2-methyl-N-phenylpropanamide is an organic compound with a complex structure that includes an amino group, a benzylsulfanyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(benzylsulfanyl)-2-methyl-N-phenylpropanamide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable benzylsulfanyl precursor with an appropriate amine. The reaction typically requires a base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(benzylsulfanyl)-2-methyl-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted amides or amines.

Scientific Research Applications

3-Amino-2-(benzylsulfanyl)-2-methyl-N-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(benzylsulfanyl)-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(benzylsulfanyl)methylpropanoic acid
  • 3-Amino-2-methyl-quinazolin-4(3H)-one
  • 3-Amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

3-Amino-2-(benzylsulfanyl)-2-methyl-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylsulfanyl group, in particular, provides unique reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

63008-70-8

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

3-amino-2-benzylsulfanyl-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C17H20N2OS/c1-17(13-18,21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13,18H2,1H3,(H,19,20)

InChI Key

VFXQJTJQBHVLOP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C(=O)NC1=CC=CC=C1)SCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.